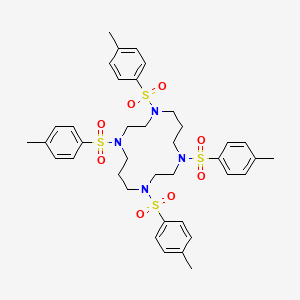

1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane

説明

特性

IUPAC Name |

1,4,8,11-tetrakis-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48N4O8S4/c1-31-7-15-35(16-8-31)51(43,44)39-23-5-24-41(53(47,48)37-19-11-33(3)12-20-37)29-30-42(54(49,50)38-21-13-34(4)14-22-38)26-6-25-40(28-27-39)52(45,46)36-17-9-32(2)10-18-36/h7-22H,5-6,23-30H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVMBINCTWKHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCN(CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)S(=O)(=O)C5=CC=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48N4O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389067 | |

| Record name | 1,4,8,11-TETRATOSYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

817.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71089-74-2 | |

| Record name | 1,4,8,11-Tetrakis[(4-methylphenyl)sulfonyl]-1,4,8,11-tetraazacyclotetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71089-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,8,11-TETRATOSYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetrakis[(4-methylphenyl)sulfonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Tetratosylation of Acyclic Tetraamine

- Starting Material: N,N'-bis(3-aminopropyl)ethylenediamine or similar acyclic tetraamines.

- Reagents: p-Toluenesulfonyl chloride (4 to 5 equivalents), sodium carbonate (alkali metal carbonate), catalytic amounts of 4-dimethylaminopyridine (DMAP) and sodium iodide.

- Solvent: Tetrahydrofuran (THF) or diethyl ether.

- Conditions: Reaction temperature between 55°C and 75°C, duration 3 to 5 hours.

- Outcome: Formation of the tetratosylated tetraamine as a sulfonamide compound.

This step ensures full protection of the four amine groups, yielding a stable intermediate suitable for cyclization.

Cyclization to Form Tetratosylated Macrocycle

- Reagents: Ethylene glycol ditosylate (1 to 1.5 equivalents), sodium hydroxide (bead form), potassium carbonate (anhydrous), and catalytic tetrabutylammonium hydrogen sulfate.

- Solvent: Dimethylformamide (DMF) or other polar aprotic solvents.

- Conditions: Heating at 110–120°C with stirring, reaction time around 8 to 24 hours.

- Mechanism: The ditosylate acts as a bifunctional electrophile, reacting with the protected tetraamine to close the macrocyclic ring.

- Isolation: After reaction, the mixture is concentrated and poured into cold water to precipitate the tetratosylated macrocycle, which is filtered and dried.

- Yield: Typically around 74–78% based on literature reports.

This cyclization step is critical and benefits from the tosyl protection to avoid polymerization and side reactions.

Deprotection (Detosylation)

- Reagents: Concentrated sulfuric acid, sodium amalgam, or acid mixtures such as acetic acid/hydrobromic acid.

- Conditions: Treatment at elevated temperatures (e.g., 110°C) for extended periods (up to 72 hours).

- Outcome: Removal of tosyl groups to yield free 1,4,8,11-tetraazacyclotetradecane.

- Notes: This step is optional depending on whether the protected or free amine macrocycle is desired.

The detosylation step requires careful control to avoid degradation of the macrocycle.

Alternative Preparation Method Using Oxalate Protection and Ring Closing Reagents

A more recent method involves:

- Step 1: Protection of the tetraamine with oxalate esters (e.g., dimethyl oxalate) in an inert atmosphere at 20–200°C.

- Step 2: Cyclization using ring-closing reagents such as halogenated or tosylated compounds in solvents like acetonitrile, methanol, or DMF.

- Step 3: Reaction with alkaline reagents (NaOH, KOH, LiOH) in solvents such as water or alcohols to obtain the final macrocyclic compound.

This method addresses issues of complex processes, low yields, and high costs in prior art by optimizing reaction conditions and reagents.

Comparative Data Table of Key Preparation Parameters

| Step | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Tetratosylation | p-Toluenesulfonyl chloride, Na2CO3, DMAP, NaI | THF, diethyl ether | 55–75 | 3–5 | ~74 | Full protection of amines |

| Cyclization | Ethylene glycol ditosylate, NaOH, K2CO3, tetrabutylammonium hydrogen sulfate | DMF | 110–120 | 8–24 | 74–78 | Macrocycle formation |

| Detosylation | Concentrated H2SO4 or acid mixtures | Sulfuric acid, ethanol | ~110 | Up to 72 | Variable | Removal of tosyl groups |

| Oxalate Protection | Dimethyl oxalate or analogs | Acetonitrile, methanol, DMF | 20–200 | Variable | Improved | Alternative protection and cyclization |

Research Findings and Notes

- The tosyl protection strategy is essential to prevent polymerization and side reactions during macrocyclization.

- The use of catalytic additives such as DMAP and tetrabutylammonium hydrogen sulfate enhances reaction efficiency.

- High temperatures and prolonged reaction times are typical for cyclization and detosylation steps.

- The alternative oxalate protection method offers flexibility in solvents and reagents, potentially improving yield and reducing costs.

- Purification typically involves precipitation from aqueous media and vacuum drying.

- The choice of base and solvent critically affects the cyclization efficiency and product purity.

化学反応の分析

Types of Reactions:

1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:

Substitution Reactions: The tosyl groups can be substituted with other functional groups under appropriate conditions.

Complexation Reactions: It forms stable complexes with metal ions, which can be used in catalysis and coordination chemistry.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.

Complexation Reactions: Metal salts (e.g., copper, nickel) are used to form metal complexes.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Metal Complexes: Stable metal complexes with unique properties are formed.

科学的研究の応用

Coordination Chemistry

The compound acts as a versatile ligand in coordination chemistry due to its ability to form stable complexes with transition metals. Its unique structure allows it to coordinate with metal ions through the nitrogen atoms in the azacyclotetradecane framework. This property has been leveraged in:

- Metal Ion Capture : It has been used for the selective binding of metal ions such as copper(II) and nickel(II), which is beneficial in environmental remediation processes .

- Catalysis : The metal complexes formed with this ligand have shown promise as catalysts in various organic reactions, including oxidation and reduction processes.

Catalytic Applications

1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane is employed as a catalyst in several reactions due to its ability to stabilize reaction intermediates. Notable applications include:

- Oxidation Reactions : It has been reported to catalyze the oxidation of alcohols to aldehydes or ketones using environmentally friendly oxidants .

- Cross-Coupling Reactions : The compound facilitates cross-coupling reactions in organic synthesis by providing an efficient pathway for the formation of carbon-carbon bonds.

Material Science

The structural characteristics of this compound make it suitable for applications in material science:

- Nanomaterials Synthesis : Its use as a template in the synthesis of nanostructured materials has been explored. The compound can influence the morphology and size of nanoparticles during synthesis .

- Polymer Chemistry : The incorporation of this ligand into polymer matrices enhances the properties of the resulting materials, such as thermal stability and mechanical strength.

Case Study 1: Metal Ion Capture

A study demonstrated the effectiveness of this compound in capturing copper ions from aqueous solutions. The ligand formed stable complexes that could be easily separated from the solution using simple filtration techniques. This application highlights its potential for environmental cleanup efforts targeting heavy metal contamination .

Case Study 2: Catalytic Activity

In another research project focusing on oxidation reactions, the compound was used as a catalyst for converting primary alcohols into aldehydes under mild conditions. The reaction showed high selectivity and yield while maintaining low environmental impact due to the use of green oxidants .

作用機序

The mechanism of action of 1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different effects depending on the specific application. For example, in catalysis, the metal complexes can facilitate oxidation-reduction reactions by stabilizing transition states .

類似化合物との比較

1,4,8,11-Tetraazacyclotetradecane (Cyclam)

- Structure : Unsubstituted cyclam core.

- Role : A foundational ligand for transition metals (e.g., Ni²⁺, Cu²⁺), forming octahedral complexes. Used in catalysis and biological modeling .

- Key Difference : Lacks functional groups, limiting direct application in radiopharmacy or sensing compared to derivatives.

TETA (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid)

- Structure : Four acetic acid pendant arms.

- Applications : Chelates radiometals (e.g., Cu-64, Ga-67) for positron emission tomography (PET) and targeted alpha therapy (TAT). Forms stable complexes with lanthanides and actinides .

- Key Difference : Carboxylic acid groups enhance water solubility and metal-binding kinetics, unlike the hydrophobic tosyl groups in Tetratosyl-cyclam .

TETPA (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrapropionic acid)

Cyclam(OH)₄ (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraol)

Me₄Cyclam (1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane)

- Structure : Four methyl substituents.

- Applications : Steric hindrance from methyl groups stabilizes high-valent metal-oxo species (e.g., [(TMC)Fe(IV)=O]²⁺ in oxidation catalysis) .

- Key Difference : Methyl groups enforce distorted geometries in metal complexes, unlike the planar tosyl-protected cyclam .

Research Findings and Implications

Tetratosyl-cyclam in Drug Synthesis : Critical for producing Plerixafor analogs, achieving radiochemical purity >95% in antibody conjugates .

TETA vs. DOTA : While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) dominates in clinical radiopharmacy, TETA’s larger cavity improves selectivity for Cu-64, reducing off-target binding .

Me₄Cyclam in Bioinorganic Chemistry: The [(TMC)Fe(IV)=O]²⁺ complex mimics enzymatic intermediates in oxygen activation, offering insights into cytochrome P450 mechanisms .

Lanthanide Coordination Polymers : TETPA-based Gd(III) and Eu(III) complexes exhibit tunable fluorescence, applicable in Ag⁺-modulated biosensing .

生物活性

1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane is a complex organic compound belonging to the family of tetraazacyclotetradecanes. Its unique structure and functional groups make it a subject of interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C38H48N4O8S4

- Molecular Weight : 817.06 g/mol

- Structure : The compound features a tetraazacyclotetradecane core with four tosyl (tosylate) groups that enhance its solubility and reactivity.

This compound exhibits biological activity primarily through its interaction with various biological targets. The tosyl groups are known to enhance the compound's binding affinity to proteins and enzymes. This makes it a potential candidate for drug development targeting specific pathways in cellular processes.

Antimicrobial Activity

Recent studies have indicated that this compound possesses antimicrobial properties. It has shown effectiveness against several bacterial strains and fungi. For instance:

- Bacterial Inhibition : In vitro tests demonstrated that concentrations as low as 100 µg/mL can inhibit the growth of Staphylococcus aureus and Escherichia coli.

- Fungal Activity : The compound also exhibited antifungal activity against Candida albicans, with an inhibition zone diameter of 15 mm at a concentration of 200 µg/mL.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 200 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays using human cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibits selective cytotoxicity. The IC50 values were determined to be:

- HeLa Cells : IC50 = 50 µM

- MCF-7 Cells : IC50 = 45 µM

These results suggest that while the compound has potential therapeutic applications, its cytotoxic effects must be carefully evaluated.

Case Study 1: Anticancer Potential

A study investigated the anticancer potential of this compound in breast cancer models. The results indicated that treatment with the compound led to significant apoptosis in cancer cells compared to untreated controls. Flow cytometry analysis showed an increase in early and late apoptotic cells by approximately 30% after 48 hours of treatment.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against multi-drug resistant strains. The results highlighted that the compound not only inhibited bacterial growth but also disrupted biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in treating infections caused by resistant strains.

Q & A

Q. What are the established synthetic routes for 1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane, and what critical parameters influence yield?

Methodological Answer: Synthesis typically involves tosylation of the parent macrocycle 1,4,8,11-tetraazacyclotetradecane (CAS 295-37-4) under alkaline conditions. Key steps include:

- Step 1: Pre-activation of the macrocycle via deprotonation using NaH or K₂CO₃ in anhydrous THF .

- Step 2: Controlled addition of tosyl chloride (4 equivalents) at 0–5°C to minimize side reactions.

- Step 3: Stirring for 12–24 hours under nitrogen, followed by purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).

Critical Parameters: - Temperature control (<10°C) prevents over-tosylation.

- Solvent choice (THF vs. DMF) affects reaction kinetics and byproduct formation .

Yield Optimization:

Reported yields range from 45–65%, with impurities including mono- and di-tosylated derivatives.

Q. How is the macrocyclic structure confirmed post-synthesis?

Methodological Answer: Structural characterization employs:

- ¹H/¹³C NMR: Key signals include downfield shifts for tosyl-protected NH groups (δ 7.8–8.2 ppm) and upfield shifts for methyl protons (δ 2.4–2.6 ppm) .

- Mass Spectrometry (ESI-MS): Molecular ion peaks at m/z 648.2 [M+H]⁺ confirm the tetratosylated product .

- X-ray Crystallography: Limited data exists, but analogous compounds (e.g., 1-hexadecyl derivatives) show planar macrocyclic geometry with N–N distances of 2.8–3.1 Å .

Q. What safety protocols are essential for handling this compound?

Methodological Answer: Per SDS guidelines (CAS 295-37-4 derivatives):

- Hazards: Skin/eye irritation (H315/H319), respiratory tract irritation (H335) .

- PPE: Nitrile gloves, lab coat, and safety goggles.

- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Storage: Desiccated at –20°C under argon to prevent hydrolysis.

Advanced Research Questions

Q. How can the coordination chemistry of this compound be exploited in metal-ion sensing?

Methodological Answer: The tetratosyl derivative acts as a pre-organized ligand for transition metals (e.g., Cu²⁺, Ni²⁺). Experimental approaches include:

- Potentiometric Titration: Determine log K values (e.g., log K = 12.3 for Cu²⁺ at pH 7.4) .

- UV-Vis Spectroscopy: Monitor ligand-to-metal charge transfer (LMCT) bands (λ = 450–500 nm for Cu²⁺ complexes) .

Challenges: Competing protonation equilibria at secondary amines require pH-controlled experiments (4.0–9.0) .

Q. What strategies resolve contradictions in NMR data for analogous tetraazamacrocycles?

Methodological Answer: Discrepancies in NH proton shifts (e.g., δ 1.8 vs. 2.4 ppm) arise from conformational flexibility. Mitigation strategies:

Q. What computational methods predict the compound’s reactivity in aqueous media?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。